Trenizine
Overview
Description
TRENIZINE: is a compound belonging to the class of triazines, which are nitrogen-containing heterocycles. Triazines have a planar six-membered benzene-like ring structure, but with three carbons replaced by nitrogen atoms. The most common form of triazine is 1,3,5-triazine, which is widely used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Triazines, including TRENIZINE, are typically synthesized through the trimerization of nitrile and cyanide compounds. This process involves the combination of three molecules of a nitrile or cyanide under specific conditions to form the triazine ring . Another method involves the thermal rearrangement of 2-azidocyclopropenes to form 1,2,3-triazines .
Industrial Production Methods: In industrial settings, triazines are often produced using microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions. These methods allow for the efficient and large-scale production of triazines with various substituents .
Chemical Reactions Analysis
Types of Reactions: TRENIZINE undergoes a variety of chemical reactions, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . Despite being aromatic, triazines have lower resonance energy compared to benzene, making electrophilic aromatic substitution difficult but nucleophilic aromatic substitution easier .
Common Reagents and Conditions:
Electrophilic Addition: Typically involves reagents like halogens or acids.
Coupling Reactions: Often use palladium or copper catalysts.
Nucleophilic Displacement: Commonly involves nucleophiles such as amines or alcohols.
Intramolecular Cyclization: Requires specific conditions to promote ring closure.
Major Products: The reactions of this compound can lead to a variety of products, including substituted triazines, which are useful in the synthesis of dyes, resins, and pharmaceuticals .
Scientific Research Applications
Chemistry: TRENIZINE and its derivatives are used as building blocks in organic synthesis, particularly in the creation of complex heterocyclic compounds .
Biology and Medicine: Triazines, including this compound, have been identified as having antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, and anti-protozoal properties . These properties make them valuable in the development of new therapeutic agents.
Industry: In the industrial sector, triazines are used in the production of resins, dyes, and as non-regenerating sulfide removal agents in the oil and gas industry .
Mechanism of Action
The mechanism of action of TRENIZINE involves its interaction with specific molecular targets and pathways. Triazines are known to interact with enzymes and receptors, leading to various biological effects. For example, some triazines inhibit the activity of enzymes involved in DNA replication, making them effective anticancer agents .
Comparison with Similar Compounds
Melamine: A triazine with three amino substituents, used in the production of commercial resins.
Cyanuric Chloride: A triazine with three chlorine substituents, used in the synthesis of reactive dyes.
Uniqueness: TRENIZINE is unique due to its specific substituents and the resulting electronic properties, which make it suitable for a wide range of applications in chemistry, biology, and industry .
Properties
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-1-(4-tert-butylphenyl)butan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40N2O/c1-31(2,3)28-18-16-25(17-19-28)29(34)15-10-20-32-21-23-33(24-22-32)30(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29-30,34H,10,15,20-24H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWPQKGBKYLNRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60868648 | |
Record name | 1-(4-tert-Butylphenyl)-4-[4-(diphenylmethyl)piperazin-1-yl]butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60868648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82190-93-0 | |
Record name | Trenizine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082190930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRENIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WPQ720NCK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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